N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-butanamide
Overview
Description
N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-butanamide, also known as NAMMPB, is a synthetic compound that has gained increasing attention in recent years due to its potential applications in scientific research. NAMMPB has been used in a variety of experiments, from studying the mechanism of action of certain drugs to investigating the biochemical and physiological effects of certain compounds.
Scientific Research Applications
N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-butanamide has been used in a variety of scientific research applications. It has been used to study the mechanism of action of certain drugs, such as the anticonvulsant drug topiramate. It has also been used to investigate the biochemical and physiological effects of certain compounds, such as the antidepressant drug fluoxetine. In addition, this compound has been used in experiments to study the effects of certain compounds on the central nervous system.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-butanamide is not fully understood. However, it is believed to act as an antagonist at the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, anxiety, sleep, and appetite. It is thought that by blocking this receptor, this compound may have an antidepressant or anxiolytic effect.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and anxiety. It has also been shown to have an anticonvulsant effect, and to reduce the symptoms of depression and anxiety.
Advantages and Limitations for Lab Experiments
N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-butanamide has a number of advantages for laboratory experiments. It is easy to synthesize, and it has a high yield. It is also relatively stable, and it has a low toxicity profile. However, it is not suitable for all experiments, as it is not soluble in water and it has a low bioavailability.
Future Directions
There are a number of potential future directions for N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-butanamide research. One potential direction is to investigate its potential use as an antidepressant or anxiolytic drug. Another potential direction is to investigate its potential use in the treatment of epilepsy or other neurological disorders. Additionally, further research could be done to investigate its mechanism of action and its potential side effects. Finally, further research could be done to investigate its potential use in other areas, such as the treatment of cancer or other diseases.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(2-methylphenoxy)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-4-15(23-16-8-6-5-7-12(16)2)18(21)20-14-11-13(19)9-10-17(14)22-3/h5-11,15H,4,19H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNRXDXXURTJSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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